molecular formula C19H16FN3O B4555230 3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4555230
M. Wt: 321.3 g/mol
InChI Key: SXNMIARBTOYISZ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C19H16FN3O and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.12774030 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and In Vitro Biological Properties

A study by Hutchinson et al. (2001) delved into the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxic properties in vitro against certain human breast cancer cell lines, highlighting their potential as antitumor agents. The research emphasized the compound's selective toxicity, offering a promising avenue for targeted cancer therapy (Hutchinson et al., 2001).

Fluorine Substituted α-Aminophosphonic Acids

Makki et al. (2018) investigated novel fluorine-substituted α-amino phosphonic acids containing a triazinone moiety, synthesized through a series of reactions starting from fluoroacylation. These compounds exhibited significant antioxidant properties, indicating their potential utility in developing new therapeutic agents with antioxidant capabilities (Makki, Abdel-Rahman, & Alharbi, 2018).

Antitumor Activity of 3-Amino-N-Phenyl-Indazole Derivatives

Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating its inhibitory effects on the proliferation of certain cancer cell lines, which underscores the potential of such compounds in cancer treatment (Hao et al., 2017).

Fluorescent Logic Gates

Gauci and Magri (2022) developed compounds based on 4-amino-N-aryl-1,8-naphthalimide fluorophores that acted as fluorescent logic gates, responsive to changes in pH, metal ions, and solvent polarity. These findings could have significant implications in the development of molecular tools for probing cellular and protein interfaces (Gauci & Magri, 2022).

Novel Antibacterial 8-Chloroquinolone

Kuramoto et al. (2003) explored the synthesis of m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities. The structural analysis revealed a distorted orientation of the N-1 aromatic group, which could be key to their antibacterial efficacy (Kuramoto et al., 2003).

Properties

IUPAC Name

3-(4-fluoroanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-13-9-11-14(12-10-13)21-19-18-16(7-4-8-17(18)24)23(22-19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMIARBTOYISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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